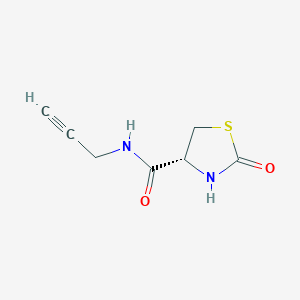

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

Descripción general

Descripción

SHIP 2a, también conocido como ®-2-Oxo-N-2-propyn-1-yl-4-tiazolidinecarboxamida, es un compuesto con la fórmula molecular C7H8N2O2S y un peso molecular de 184.22 g/mol . Es un inhibidor de la γ-liasa de cistationina (CSE) con un valor de IC50 de 6.3 μM . Este compuesto ha demostrado la capacidad de suprimir la producción de sulfuro de hidrógeno (H2S) en homogeneizados de aorta de ratón y relajación inducida por L-cisteína de anillos aórticos de rata ex vivo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SHIP 2a implica la reacción de un derivado de tiazolidina con un derivado de propargilamina en condiciones específicas. La reacción normalmente requiere un solvente como el dimetilsulfóxido (DMSO) y un catalizador para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de SHIP 2a sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se purifica luego mediante técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr una pureza de ≥98%.

Análisis De Reacciones Químicas

Tipos de Reacciones

SHIP 2a experimenta diversas reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir SHIP 2a en formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo normalmente bajo condiciones controladas de temperatura y pH para asegurar el resultado deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de tiazolidina, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de tiazolidina sustituidos.

Aplicaciones Científicas De Investigación

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide has been identified as a potent and selective competitive inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway. This inhibition has several implications:

- Cardiovascular Health : By modulating hydrogen sulfide levels, the compound may play a role in cardiovascular health, potentially impacting conditions such as hypertension.

- Metabolic Disorders : Its inhibition of CSE suggests potential therapeutic applications in metabolic disorders, including diabetes.

- Neurodegenerative Diseases : The compound's ability to influence cellular signaling pathways positions it as a candidate for research into neurodegenerative diseases.

Applications in Drug Development

The unique properties of this compound make it valuable in drug development:

- Lead Compound for New Drugs : Its selective inhibition profile against cystathionine γ-lyase makes it an attractive lead compound for developing new therapeutics targeting metabolic pathways.

- Potential for Combination Therapies : The compound's mechanism may complement existing treatments for conditions like hypertension and diabetes, suggesting avenues for combination therapies.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-2-Oxothiazolidine-4-carboxylic acid propargyl amide | Contains a carboxylic acid moiety | Selective competitive inhibitor of cystathionine γ-lyase |

| N-2-Propyne-1-yloxycarbonylthiazolidinone | Lacks oxo group; different nitrogen substituent | Does not inhibit cystathionine γ-lyase |

| Thiazolidinedione derivatives | Contains a dione structure | Primarily used for diabetes treatment |

This comparison underscores the distinctiveness of this compound in its specific inhibition of cystathionine γ-lyase, making it particularly relevant for studies related to hydrogen sulfide metabolism.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

- Inhibition Studies : Research has shown that the compound effectively inhibits cystathionine γ-lyase, impacting hydrogen sulfide production, which is crucial for various physiological processes.

- Therapeutic Implications : Observational studies suggest that compounds with similar mechanisms may offer therapeutic benefits in treating conditions such as hypertension and diabetes .

- Antiparasitic Activity : Preliminary data indicate that related compounds exhibit significant activity against Trypanosoma brucei, suggesting that this compound may also possess antiparasitic properties.

Mecanismo De Acción

SHIP 2a ejerce sus efectos inhibiendo la γ-liasa de cistationina, una enzima involucrada en la producción de sulfuro de hidrógeno (H2S). Al inhibir esta enzima, SHIP 2a reduce la producción de H2S, que juega un papel en varios procesos fisiológicos. Los objetivos moleculares y las vías involucradas incluyen la interacción con el sitio activo de la γ-liasa de cistationina, lo que lleva a una disminución de la actividad enzimática y una posterior reducción de los niveles de H2S.

Comparación Con Compuestos Similares

Compuestos Similares

Cystathionine-γ-lyase-IN-1: Otro inhibidor de la γ-liasa de cistationina con propiedades similares.

Cystathionine-γ-lyase-IN-2: Un compuesto con una estructura diferente pero efectos inhibitorios similares en la γ-liasa de cistationina.

Singularidad de SHIP 2a

SHIP 2a es único debido a su estructura molecular específica, que le permite inhibir eficazmente la γ-liasa de cistationina con un valor de IC50 relativamente bajo. Esto lo convierte en una herramienta valiosa en la investigación que involucra la producción de sulfuro de hidrógeno y procesos fisiológicos relacionados .

Actividad Biológica

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, commonly referred to as SHIP 2a, is a compound known for its role as a cystathione γ-lyase (CSE) inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name: this compound

- Molecular Formula: C7H8N2O2S

- Molecular Weight: 184.22 g/mol

- CAS Number: 2165706-30-7

- Purity: ≥98% (HPLC)

SHIP 2a functions primarily as an inhibitor of cystathione γ-lyase (CSE), which is involved in the production of hydrogen sulfide (H₂S) from cysteine. The inhibition of CSE has significant implications in various physiological and pathological processes, particularly in cardiovascular health.

Inhibition Profile

The compound exhibits an IC50 value of approximately 6.3 μM, indicating its potency in inhibiting H₂S production in biological systems. This inhibition has been demonstrated through experiments involving mouse aorta homogenates and L-cysteine-induced relaxation of rat aortic rings ex vivo .

Cardiovascular Implications

Research has shown that the inhibition of H₂S production can affect vascular tone and may contribute to the modulation of blood pressure. The ex vivo studies indicate that SHIP 2a can effectively prevent the relaxation of vascular smooth muscle induced by L-cysteine, suggesting a potential role in managing conditions like hypertension .

Antimicrobial Activity

While the primary focus has been on its role as a CSE inhibitor, related thiazolidine derivatives have been evaluated for antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans[^3]. This suggests that compounds within the thiazolidine family may have broader therapeutic applications beyond CSE inhibition.

Study 1: CSE Inhibition and Vascular Health

In a study conducted by Corvino et al. (2016), SHIP 2a was highlighted for its selective inhibition of CSE, leading to decreased H₂S levels in vascular tissues. The findings indicated potential therapeutic avenues for treating vascular diseases where H₂S plays a detrimental role .

Study 2: Antimicrobial Properties

A recent study explored the synthesis and biological evaluation of various thiazolidine derivatives, including those related to SHIP 2a. The results demonstrated notable antimicrobial activity against multiple bacterial and fungal strains, suggesting that modifications to the thiazolidine structure could yield potent antimicrobial agents .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2165706-30-7 |

| Molecular Formula | C7H8N2O2S |

| Molecular Weight | 184.22 g/mol |

| IC50 (CSE Inhibition) | 6.3 μM |

| Antimicrobial Activity | Effective against E. coli, S. aureus, C. albicans |

Propiedades

IUPAC Name |

(4R)-2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQVHWJNCRXGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)[C@@H]1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.